Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-2-14-7(13)4-3-5(8(9,10)11)15-6(4)12/h3H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAWMSHJYZKYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate typically involves the condensation of ethyl 2-cyanoacetate with trifluoroacetaldehyde and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often conducted in polar solvents under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-substituted thiophene derivatives.
Scientific Research Applications
Chemistry
- Precursor for Heterocycles : Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is utilized as a building block in the synthesis of various heterocyclic compounds. These derivatives are often explored for their potential applications in pharmaceuticals and agrochemicals.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its interaction with biological targets can lead to significant effects on cellular processes.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens, showing promise in treating infections .
Medicine
- Anticancer Properties : this compound has been studied for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against multiple cancer cell lines, indicating its utility in cancer therapeutics .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
Industry
- Organic Semiconductors : Due to its electronic properties, this compound is employed in the development of organic semiconductors and materials for electronic devices .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound showed significant inhibition of cell proliferation with an IC50 value in the nanomolar range, suggesting strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was assessed against various bacterial strains using the disc diffusion method. Results indicated that it exhibited notable antibacterial effects, particularly against Gram-positive bacteria, highlighting its therapeutic potential .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Precursor for heterocycles | Valuable in synthesizing complex compounds |
| Biology | Enzyme inhibition | Potential modulator of cellular pathways |
| Medicine | Anticancer activity | Significant cytotoxicity against cancer cell lines |
| Industry | Organic semiconductors | Utilized in electronic device fabrication |
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to modulation of biological pathways and exertion of its pharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents at Position 5
Electron-Withdrawing Groups (EWGs):
- Ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate (56): Replaces -CF₃ with a 4-chlorophenyl group. Exhibits potent adenosine receptor modulation (EC₅₀ = 6.6 µM, AE score = 57.0%) due to enhanced π-π stacking and halogen bonding . Key Difference: The chloro group increases hydrophobicity but reduces electronic effects compared to -CF₃.
- Ethyl 2-amino-5-(4-pyridyl)thiophene-3-carboxylate (6): Substitutes -CF₃ with a pyridyl ring. Key Difference: The pyridyl group introduces basicity, improving water solubility but reducing membrane permeability compared to -CF₃.
Hydrophobic/Alkyl Groups:
- Ethyl 2-amino-5-benzylthiophene-3-carboxylate (CAS 216686-60-1): Features a benzyl group at position 4. Higher lipophilicity (LogP ~4.2) compared to the -CF₃ analogue (LogP ~3.9), favoring blood-brain barrier penetration . Synthetic Utility: Often used in anticancer scaffolds due to enhanced cellular uptake .
- Limitation: Lower yield in cyclization reactions due to steric effects .
Halogen-Substituted Analogues
- Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS 1094398-56-7): Bromine at position 5 enhances halogen bonding in protein-ligand interactions. Molecular weight: 326.21 g/mol; used in radiopharmaceuticals due to bromine’s isotopic properties .
- Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate (CAS 61019-21-4): Fluorine improves metabolic stability and bioavailability (PSA = 80.56 Ų, LogP = 3.89) . Comparison: Fluorine’s smaller size compared to -CF₃ allows tighter binding in enzyme active sites .
Ester Group Modifications
- Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (CAS 884497-36-3): Methyl ester reduces steric bulk but increases susceptibility to esterase hydrolysis compared to ethyl esters . Application: Precursor for high-throughput screening libraries due to rapid derivatization .
- Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate (CAS 314282-29-6): Cyano and trifluoroacetyl groups enhance electrophilicity for nucleophilic substitution reactions. Molecular formula: C₁₁H₉F₃N₂O₃S; used in peptide mimetics .
Physicochemical Properties
Biological Activity
Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound belongs to the thiophene family, characterized by the presence of a trifluoromethyl group, which enhances its biological properties. The trifluoromethyl group is known for increasing lipophilicity and binding affinity to biological targets, making it a valuable pharmacophore in drug design.
Target Interactions:
this compound interacts with various biological targets, including enzymes and receptors. Its mechanism typically involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cell Signaling Modulation: It can influence cell signaling pathways, particularly those mediated by kinases, which are vital in various cellular processes including proliferation and apoptosis.
Biochemical Pathways:
The compound affects several biochemical pathways, leading to diverse pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer activities. These effects are attributed to its ability to modulate key signaling pathways involved in these processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing notable cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.5 |
Table 1: Cytotoxicity of this compound against different cancer cell lines.
In a study involving the MCF-7 cell line, the compound demonstrated an IC50 value of 15.2 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It modulates the activity of transcription factors such as NF-κB and AP-1, which play crucial roles in inflammatory responses. In vitro studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines in activated macrophages .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Table 2: Antimicrobial activity of this compound.
Case Studies
-
Study on Anticancer Properties:
In a recent study published in Cancer Research, researchers evaluated the anticancer efficacy of this compound on multiple cancer types. Results indicated a dose-dependent inhibition of tumor growth in xenograft models . -
Inflammation Model Study:
A study conducted on lipopolysaccharide-stimulated macrophages showed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential for treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate?
The compound is typically synthesized via the Gewald reaction , which involves condensation of ketones, cyanoacetate derivatives, and sulfur in the presence of a base. For example, a Dean-Stark apparatus is used to remove water during reflux with benzene, ammonium acetate, and glacial acetic acid . Advanced routes include Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-5 position, enhancing structural diversity .
Q. Which spectroscopic and analytical methods are used to confirm its structure and purity?
- NMR spectroscopy : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct signals) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretch at ~3165 cm, ester C=O at ~1649 cm) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
- HPLC : Assesses purity and monitors reaction progress .
Q. What are its primary applications in medicinal chemistry?
- Anticancer agents : Derivatives exhibit anti-proliferative effects against cancer cell lines by targeting receptors like gonadotropin-releasing hormone .
- Antimicrobial activity : Thiophene analogs show efficacy against bacterial and fungal strains via interactions with microbial enzymes .
Advanced Research Questions
Q. How do structural modifications at the C-5 position influence biological activity?
Substituents at C-5 significantly alter potency and selectivity:
Q. How can researchers resolve discrepancies in reported biological activity data?
- Assay standardization : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (e.g., pH, co-solvents) may affect EC values .
- Purity validation : Impurities from synthesis (e.g., unreacted intermediates) can skew results; use HPLC >95% purity thresholds .
- Target validation : Confirm receptor binding via competitive assays (e.g., radioligand displacement) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Triethylamine (TEA) or DMF improves coupling efficiency in Suzuki-Miyaura reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of trifluoromethyl intermediates .
- Workup protocols : Reverse-phase column chromatography (acetonitrile/water gradients) ensures high purity .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Simulates binding to receptors (e.g., adenosine A) using software like AutoDock Vina .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends .
Safety and Handling
Q. What precautions are required for safe laboratory handling?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation category 2A) .
- Ventilation : Use fume hoods due to respiratory toxicity risks (STOT category 3) .
- Waste disposal : Follow EPA guidelines for halogenated waste (CAS 351156-51-9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
